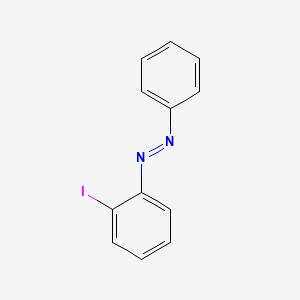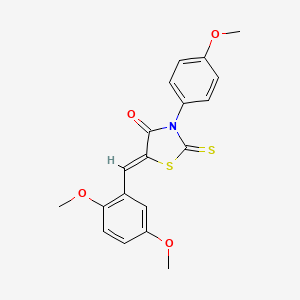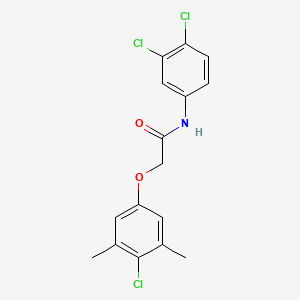
Diazene, (2-iodophenyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-Iodophenyl)(phenyl)diazene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This compound is notable for its unique substitution pattern, where one of the phenyl rings is substituted with an iodine atom at the ortho position. Azobenzenes are well-known for their photoisomerization properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Iodophenyl)(phenyl)diazene typically involves the diazotization of 2-iodoaniline followed by a coupling reaction with aniline. The process begins with the formation of a diazonium salt from 2-iodoaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with aniline in the presence of a base such as sodium acetate to yield the desired azobenzene compound.
Industrial Production Methods
Industrial production of (E)-(2-Iodophenyl)(phenyl)diazene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
(E)-(2-Iodophenyl)(phenyl)diazene undergoes various chemical reactions, including:
Photoisomerization: Exposure to light induces a reversible transformation between the trans and cis isomers.
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form azoxybenzenes or reduction to form hydrazobenzenes.
Common Reagents and Conditions
Photoisomerization: Ultraviolet or visible light is used to induce isomerization.
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Photoisomerization: Cis-(2-iodophenyl)(phenyl)diazene.
Substitution Reactions: Various substituted azobenzenes depending on the nucleophile used.
Oxidation and Reduction: Azoxybenzenes and hydrazobenzenes, respectively.
科学研究应用
(E)-(2-Iodophenyl)(phenyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study photoisomerization and other photochemical processes.
Biology: Employed in the development of photoresponsive biomolecules and materials.
Medicine: Investigated for potential use in photopharmacology, where light is used to control the activity of drugs.
Industry: Utilized in the production of light-responsive materials, such as smart coatings and optical data storage devices.
作用机制
The primary mechanism of action for (E)-(2-Iodophenyl)(phenyl)diazene is photoisomerization. Upon exposure to light, the compound undergoes a transition from the trans to the cis isomer. This process involves the absorption of photons, which excites the molecule to a higher energy state, leading to the rotation around the N=N double bond. The cis isomer can revert back to the trans form either thermally or through exposure to light of a different wavelength. This reversible isomerization is the basis for its applications in light-responsive systems.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound of (E)-(2-Iodophenyl)(phenyl)diazene, lacking the iodine substitution.
(E)-(4-Iodophenyl)(phenyl)diazene: Similar structure but with the iodine atom at the para position.
(E)-(2-Bromophenyl)(phenyl)diazene: Substituted with a bromine atom instead of iodine.
Uniqueness
(E)-(2-Iodophenyl)(phenyl)diazene is unique due to the presence of the iodine atom at the ortho position, which influences its electronic properties and reactivity. The ortho substitution can lead to different steric and electronic effects compared to para or meta substitutions, affecting the compound’s behavior in chemical reactions and its photoisomerization properties.
属性
CAS 编号 |
51343-11-4 |
|---|---|
分子式 |
C12H9IN2 |
分子量 |
308.12 g/mol |
IUPAC 名称 |
(2-iodophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H9IN2/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H |
InChI 键 |
NMCIPMLLSDPYDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11690358.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11690369.png)
![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide](/img/structure/B11690387.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690399.png)
![(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11690409.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690424.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690437.png)
![(5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11690442.png)
![Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11690444.png)
